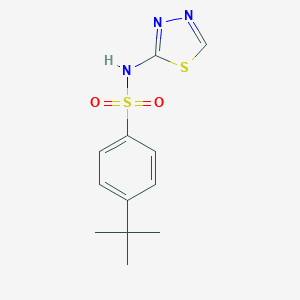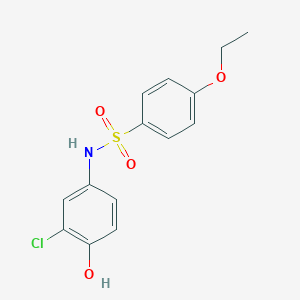
2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone, also known as DAPH, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of cyclohexanone derivatives and has been found to possess a range of interesting biochemical and physiological properties. In
Mecanismo De Acción
The mechanism of action of 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone is related to its ability to generate singlet oxygen species upon exposure to light. Singlet oxygen is a highly reactive form of oxygen that can react with various cellular components, leading to oxidative damage and cell death. 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has been found to selectively accumulate in cancer cells and generate singlet oxygen upon exposure to light, leading to cancer cell death.
Biochemical and Physiological Effects:
2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has been found to induce oxidative stress in cells, leading to the activation of various signaling pathways. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has also been found to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Its ability to generate singlet oxygen upon exposure to light makes it a valuable tool for studying oxidative stress in cells. However, 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has some limitations as well. Its fluorescence properties can be affected by the presence of other cellular components, which can lead to false positive results. Additionally, the use of 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone in photodynamic therapy requires the use of light, which can limit its applicability in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone. One area of interest is the development of new derivatives of 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone with improved properties for use in photodynamic therapy. Another area of interest is the study of the molecular mechanisms underlying the activation of the Nrf2 and MAPK pathways by 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone. Additionally, the use of 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone as a probe for the detection of ROS in vivo is an area of active research. Finally, the development of new methods for the synthesis of 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone and its derivatives is an area of ongoing interest.
Métodos De Síntesis
The synthesis of 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone can be achieved through a multistep process starting from commercially available chemicals. The first step involves the reaction of 3-nitrobenzaldehyde with acetone to form 3-nitrophenylacetone. This intermediate is then subjected to a Henry reaction with cyclohexanone to form the desired product, 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone. The purity of the final product can be increased through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has been extensively used in scientific research due to its unique properties. It has been found to act as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines in cells.
Propiedades
Nombre del producto |
2,4-Diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexanone |
|---|---|
Fórmula molecular |
C17H19NO6 |
Peso molecular |
333.3 g/mol |
Nombre IUPAC |
2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexan-1-one |
InChI |
InChI=1S/C17H19NO6/c1-9(19)14-13(21)8-17(3,22)16(10(2)20)15(14)11-5-4-6-12(7-11)18(23)24/h4-7,14-16,22H,8H2,1-3H3 |
Clave InChI |
PFWYAXMEENKSMR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1]Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide](/img/structure/B230165.png)
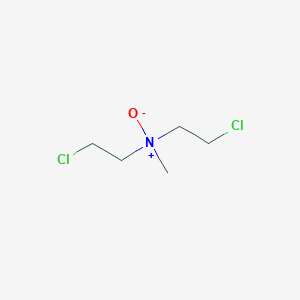
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-methylphenoxy)acetohydrazide](/img/structure/B230169.png)
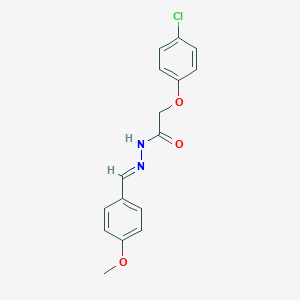
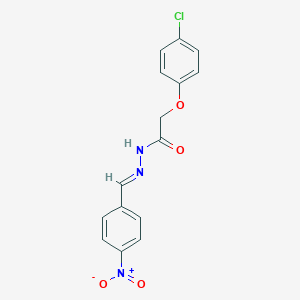
![2-methyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230173.png)
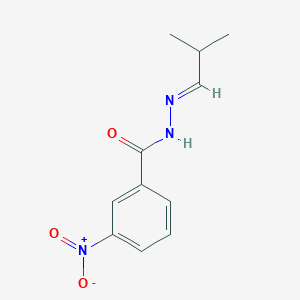
![1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230176.png)
![1-(2-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230177.png)
![3-[(5E)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide](/img/structure/B230178.png)
![N-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230179.png)
